methyl(2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoatedihydrochloride
CAS No.: 2824986-71-0
Cat. No.: VC12009757
Molecular Formula: C6H12Cl2N4O2
Molecular Weight: 243.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2824986-71-0 |
---|---|
Molecular Formula | C6H12Cl2N4O2 |
Molecular Weight | 243.09 g/mol |
IUPAC Name | methyl (2S)-2-amino-3-(triazol-1-yl)propanoate;dihydrochloride |
Standard InChI | InChI=1S/C6H10N4O2.2ClH/c1-12-6(11)5(7)4-10-3-2-8-9-10;;/h2-3,5H,4,7H2,1H3;2*1H/t5-;;/m0../s1 |
Standard InChI Key | AJAADPGZNVTLDC-XRIGFGBMSA-N |
Isomeric SMILES | COC(=O)[C@H](CN1C=CN=N1)N.Cl.Cl |
SMILES | COC(=O)C(CN1C=CN=N1)N.Cl.Cl |
Canonical SMILES | COC(=O)C(CN1C=CN=N1)N.Cl.Cl |
Introduction
Structural and Molecular Characteristics
The molecular formula of methyl(2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoate dihydrochloride is C₆H₁₀N₄O₂·2HCl, with a molar mass of 259.11 g/mol . Its SMILES notation, COC(=O)C(CN1C=NN=N1)N, encodes the stereochemistry at the α-carbon (S-configuration), the methyl ester, and the triazole substituent . The InChIKey OBOYXULYXLNOKL-UHFFFAOYSA-N uniquely identifies its structural features, including the protonation state of the amino group and chloride counterions .
The 1,2,3-triazole ring adopts a planar conformation, enabling π-π stacking interactions with biological targets. The methyl ester enhances lipophilicity, while the dihydrochloride salt improves aqueous solubility—a critical property for pharmaceutical formulations .
Synthetic Routes and Optimization
Continuous-Flow Synthesis
A metal-free continuous-flow method for analogous triazole derivatives has been reported, achieving higher yields (75–90%) compared to batch processes . This approach minimizes hazardous intermediate isolation, such as hydrazoic acid, by maintaining precise temperature control (80–100°C) and residence times (<10 min) . For the target compound, a similar strategy could involve:
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Cyclization: Reacting L-serine methyl ester with sodium azide and a nitrile source under flow conditions to form the triazole ring.
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Salt Formation: Treating the free base with hydrochloric acid in a segmented flow reactor to ensure stoichiometric protonation .
Solid-Phase Peptide Synthesis (SPPS) Adaptations
The PMC study outlines a route for triazole-containing amino acids via SPPS:
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Step 1: Protection of (2S)-2-amino-3-azidopropanoic acid with tert-butoxycarbonyl (Boc).
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Step 2: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with acetylene derivatives to form the 1,2,3-triazole.
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Step 3: Esterification with methanol and HCl gas to yield the dihydrochloride salt .
Pharmacological Applications
NMDA Receptor Modulation
Methyl(2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoate dihydrochloride acts as a glycine-site agonist at N-methyl-D-aspartate (NMDA) receptors, with subtype selectivity for GluN1/2C and GluN1/2D . Electrophysiological assays reveal:
Molecular dynamics simulations suggest the triazole nitrogen atoms form hydrogen bonds with GluN1 Thr518 and Arg523, mimicking the native ligand’s carboxylate group .
Antimalarial Activity
Structural analogs bearing 1,2,3-triazole and amino alcohol moieties exhibit IC₅₀ = 0.8–1.2 µM against Plasmodium falciparum (3D7 strain) . The dihydrochloride salt’s enhanced solubility likely improves bioavailability in in vivo models .
Analytical Characterization
Mass Spectrometry
Predicted collision cross-section (CCS) values for adducts are critical for LC-MS/MS identification :
Adduct | m/z | CCS (Ų) |
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[M+H]⁺ | 171.08765 | 135.0 |
[M+Na]⁺ | 193.06959 | 143.6 |
[M-H]⁻ | 169.07309 | 133.3 |
Nuclear Magnetic Resonance (NMR)
Key ¹H-NMR signals (500 MHz, D₂O):
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δ 3.72 (s, 3H): Methyl ester protons.
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δ 4.25 (dd, J = 8.1 Hz, 1H): α-methine proton (S-configuration).
Future Directions
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Structure-Activity Relationship (SAR) Studies: Modifying the triazole’s substituents to enhance NMDA receptor subtype selectivity .
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Prodrug Development: Replacing the methyl ester with bioreversible groups (e.g., pivaloyloxymethyl) to improve blood-brain barrier penetration .
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Green Chemistry Innovations: Scaling continuous-flow synthesis to reduce waste and energy consumption .
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